1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
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Overview
Description
This compound has a molecular weight of 378.38 and a molecular formula of C16H15FN4O4S . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular weight and molecular formula . More specific properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Indole derivatives, which share a similar structure to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
- Results : The specific results vary depending on the derivative and the biological activity being tested. For example, one derivative showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Scientific Field: Neuropharmacology
- Application : Certain nonpeptide compounds selective for neurotensin receptors (NTS1 and NTS2) have been found to exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli .
- Methods of Application : These compounds are synthesized and then tested using a FLIPR calcium assay in CHO cells stably expressing rat NTS2 .
- Results : The discovery of the NTS2 selective nonpeptide compound 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) was reported .
Safety And Hazards
properties
IUPAC Name |
1-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLMYBTYWBMMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113201 |
Source
|
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid | |
CAS RN |
1142210-55-6 |
Source
|
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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